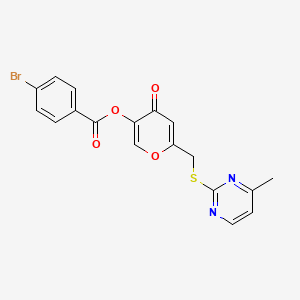

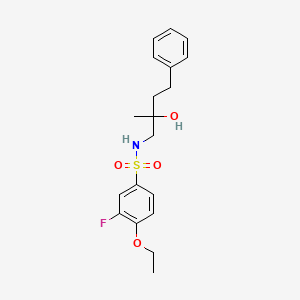

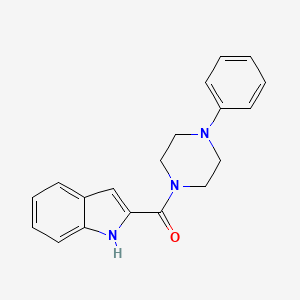

benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound. It is part of a class of compounds known as benzofuran compounds, which are ubiquitous in nature . Benzofuran compounds have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran compounds, including this compound, often involves the use of condensation . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .Molecular Structure Analysis

The molecular structure of this compound can be confirmed by IR, 1H and 13C-NMR, MS spectra and HRMS spectral data .Chemical Reactions Analysis

Benzofuran compounds, including this compound, have been shown to display outstanding antibacterial activity . The compounds with substituent on the 3rd position of the imidazole ring displayed outstanding antibacterial activity .科学的研究の応用

Antimicrobial and Cytotoxicity Studies

- Synthesis and Biological Activities : A study by (Shankar et al., 2018) focused on the synthesis of novel substituted benzofuran derivatives. They were screened for antimicrobial activity and cytotoxicity against various bacterial, fungal strains, and cancer cell lines. Some compounds exhibited significant activity against these strains and showed non-toxic nature against cancer cell lines.

Antioxidant Properties

- Synthesis and Evaluation of Antioxidant Properties : Research conducted by (Rashmi et al., 2014) involved synthesizing benzofuran derivatives and evaluating their antimicrobial and antioxidant properties. The study found variations in antibacterial and free radical scavenging activities among the synthesized compounds.

Novel Synthesis Techniques

Ultrasound-assisted Synthesis : Zhang et al. (2012) described a novel synthesis technique for benzofuran-2-yl methanones using ultrasound-assisted methods, highlighting an efficient way to produce these compounds with good yields. (Zhang et al., 2012)

Microwave Assisted Synthesis : Ashok et al. (2017) explored a microwave-assisted synthesis method for benzofuran-2-yl methanones. This method offers advantages in terms of reaction time and energy efficiency. (Ashok et al., 2017)

Antiproliferative Effects and Drug Resistance

- Antiproliferative and MDR Reversal Activity : A study by (Parekh et al., 2011) highlighted the antiproliferative activity and reversal of multidrug resistance in cancer cells by benzofuran-2-yl methanone derivatives.

Selective Agonist Synthesis

- CB2 Receptor Agonist Synthesis : Luo and Naguib (2012) developed a selective CB2 receptor agonist from benzofuran derivatives, showcasing its potential in vivo studies and optimization processes. (Luo & Naguib, 2012)

Ligand Synthesis and Structural Analysis

- Synthesis of Ligands and Crystal Structure Analysis : The synthesis of benzofuran-2-yl(phenyl)methanone derivatives and their evaluation as ligands, including crystal structure analysis, was conducted by (Wang et al., 2017).

作用機序

While the exact mechanism of action for benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is not specified in the search results, benzofuran compounds are known for their diverse pharmacological activities . They have been used in the treatment of various diseases and have potential applications in many aspects .

将来の方向性

Benzofuran compounds, including benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on the discovery and development of new antimicrobial agents, given the resistance of microorganisms towards existing antimicrobial agents .

特性

IUPAC Name |

1-benzofuran-2-yl-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c22-18(17-12-15-8-4-5-9-16(15)23-17)21-11-10-20-19(21)24-13-14-6-2-1-3-7-14/h1-9,12H,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCOMEWGIJZIKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

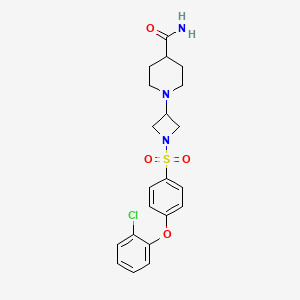

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2474510.png)

![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2474515.png)

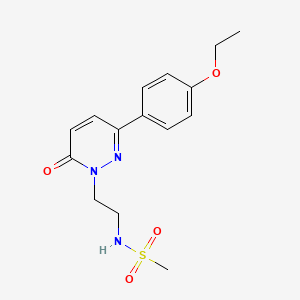

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B2474522.png)

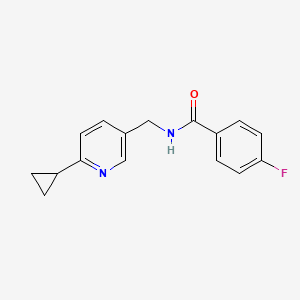

![N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2474524.png)

![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2474530.png)